ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate
説明
特性
IUPAC Name |
ethyl 4-[(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-11(19)6-5-10(18)16-12-9(3)15-14-17(13(12)20)8(2)7-22-14/h7H,4-6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUXKSEYZDJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors such as thiazol-2-amine derivatives with ethyl acetoacetate under specific conditions. The reaction conditions often require the use of solvents like ethanol or isopropyl alcohol, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions: Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain cancer cells and bacteria, making it a candidate for drug development.
Medicine: The compound's anti-inflammatory and antitumor properties are being explored for potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, this compound is used in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a useful intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism by which ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
類似化合物との比較
Key Observations :
- Ester vs. Amide Linkage: The ethyl 4-oxobutanoate group in the target compound may confer better aqueous solubility compared to lipophilic aryl amides (e.g., 4-ethoxybenzamide in ).
- Hybrid Systems : Compounds fused with pyran or pyrazole rings (e.g., ) demonstrate broader bioactivity profiles due to increased hydrogen-bonding sites.
Pharmacological Activity Comparison
- Antioxidant Activity: Thiazolo[3,2-a]pyrimidines with carbohydrazide or oxadiazole substituents (e.g., ) show potent free radical scavenging, with IC₅₀ values comparable to ascorbic acid. The target compound’s 4-oxobutanoate group may similarly interact with reactive oxygen species (ROS) via its carbonyl moiety.
- Antimicrobial Activity : Aryl amide derivatives (e.g., ) inhibit Gram-positive bacteria (MIC: 8–32 μg/mL), likely through membrane disruption. The target compound’s ester group may reduce potency against hydrophobic bacterial membranes.
- Enzyme Inhibition: Derivatives with extended π-systems (e.g., benzylidene in ) inhibit kinases or proteases by occupying hydrophobic pockets. The target compound’s linear 4-oxobutanoate chain may limit such interactions.
生物活性
Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo-pyrimidine core, which is known to impart various biological activities. The molecular formula is with a molecular weight of 372.41 g/mol. The structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O5S |
| Molecular Weight | 372.41 g/mol |
| IUPAC Name | Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate |
Antimicrobial Activity
Research has indicated that compounds containing thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) reported at 256 µg/mL . Although specific data for ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is limited, its structural analogs suggest potential efficacy in this area.
Anticancer Activity
The thiazolo-pyrimidine framework is recognized for its promising anticancer properties. Research has demonstrated that derivatives with similar structures can inhibit tumor growth across various cancer cell lines. For example, compounds derived from thiazoles have shown significant cytotoxic effects against human liver carcinoma (HepG2) cells . A structure–activity relationship (SAR) analysis indicates that the presence of specific functional groups enhances anticancer activity, suggesting that ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate may also possess similar properties.
Case Studies and Research Findings
- Antibacterial Efficacy : A study synthesized several thiazolo-pyrimidine derivatives and evaluated their antibacterial activity. Compounds were tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .
- Anticancer Potential : In a recent investigation into the anticancer properties of thiazole derivatives, it was found that certain modifications to the thiazole ring significantly increased cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Thiazolo-pyrimidine derivatives | E. coli, S. aureus | 256 µg/mL |
| Anticancer | Thiazole derivatives | HepG2 (human liver carcinoma) | IC50 values vary |
Q & A
Basic: What are the standard synthetic routes for ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate, and how are intermediates characterized?
Methodological Answer:
A common approach involves multi-step condensation reactions. For example, thiazolo[3,2-a]pyrimidine derivatives are synthesized via refluxing precursors like substituted pyrimidines with thiol-containing reagents in acetic acid/acetic anhydride mixtures (e.g., 8–10 hours under reflux, 78% yield) . Intermediates are characterized via:
- Melting Point Analysis : Confirms purity (e.g., 427–428 K observed for a related compound) .
- 1H NMR and HRMS : Validates structural integrity (e.g., chemical shifts for methyl groups at δ 1.2–2.5 ppm and HRMS matching calculated molecular ions) .
- Recrystallization : Ethyl acetate/ethanol (3:2) is used to obtain single crystals for X-ray diffraction .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL .
- Structural Insights : The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation (deviation of 0.224 Å from planarity) .
- Stabilizing Interactions : C–H···O hydrogen bonds form chains along the c-axis, while π-π stacking between aromatic rings (dihedral angle 80.94°) contributes to lattice stability .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystallographic disorder:
- Dynamic NMR : Variable-temperature NMR can detect tautomeric equilibria (e.g., keto-enol shifts) .
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
- SCXRD Validation : Resolve ambiguities by confirming bond lengths/angles (e.g., C=O bonds at 1.21–1.23 Å vs. C–N at 1.34–1.36 Å) .
Advanced: What strategies optimize the synthesis of carboxamide derivatives from the ethyl carboxylate precursor?
Methodological Answer:
The ethyl ester group is hydrolyzed to a carboxylic acid, followed by carbodiimide-mediated coupling:
- Hydrolysis : Use NaOH/EtOH (1:1) at 60°C for 4 hours to yield the carboxylic acid .
- Activation : React with EDC/HOBt in DMF to form an active ester intermediate.
- Coupling : Introduce amines (e.g., benzylamine) at 0–5°C to minimize racemization, achieving >70% yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates derivatives .
Advanced: How do substituents on the thiazolo[3,2-a]pyrimidine core influence solubility and bioactivity?
Methodological Answer:
- Solubility : Polar groups (e.g., –COOH, –OH) enhance aqueous solubility. For example, 4-carboxybenzylidene derivatives form hydrogen bonds with DMF in co-crystals, improving stability .
- Bioactivity : Substituents like 4-chlorophenyl or methoxy groups increase lipophilicity, enhancing membrane permeability. In vitro assays (e.g., MIC testing) show that electron-withdrawing groups (e.g., –Cl) improve antimicrobial activity .
- SAR Studies : Compare IC50 values of analogs with varying substituents to identify pharmacophores .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., C6 in the pyrimidine ring) .
- MD Simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways .
- Hammett Constants : Correlate substituent effects (σ values) with reaction rates (e.g., methoxy groups lower reactivity at C2) .
Basic: How is the purity of synthesized batches assessed, and what analytical methods detect common impurities?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect unreacted starting materials or byproducts (retention time ±0.1 min vs. standard) .
- TLC : Monitor reactions using silica plates (ethyl acetate/hexane 1:1); UV visualization identifies spots with Rf ~0.5 .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Replace labile esters (e.g., ethyl) with amides or heterocycles (e.g., oxadiazole) to resist hydrolysis .
- Deuterium Labeling : Substitute C–H bonds with C–D at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow CYP450 degradation .
- Prodrug Strategies : Introduce phosphate esters for enhanced solubility, which are cleaved in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
